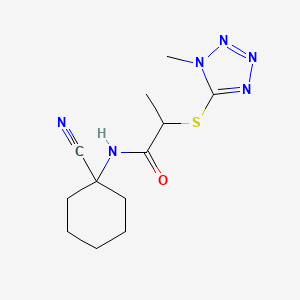

N-(1-cyanocyclohexyl)-2-(1-methyltetrazol-5-yl)sulfanylpropanamide

Description

"N-(1-cyanocyclohexyl)-2-(1-methyltetrazol-5-yl)sulfanylpropanamide" is a synthetic compound characterized by a propanamide backbone substituted with a 1-cyanocyclohexyl group and a 1-methyltetrazol-5-yl sulfanyl moiety. The 1-cyanocyclohexyl group is known to enhance metabolic resistance and modulate lipophilicity, while the tetrazole sulfanyl substituent may influence electronic properties and binding interactions with biological targets .

Properties

IUPAC Name |

N-(1-cyanocyclohexyl)-2-(1-methyltetrazol-5-yl)sulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N6OS/c1-9(20-11-15-16-17-18(11)2)10(19)14-12(8-13)6-4-3-5-7-12/h9H,3-7H2,1-2H3,(H,14,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPZAMLUJNHAITD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1(CCCCC1)C#N)SC2=NN=NN2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

Retrosynthetic Analysis

The target compound decomposes into three key precursors:

- 1-Cyanocyclohexylamine : Provides the cyclohexane backbone with a nitrile substituent.

- 2-(1-Methyltetrazol-5-yl)sulfanylpropanoic acid : Introduces the tetrazole-thioether moiety.

- Amide coupling reagents : Facilitate bond formation between the amine and carboxylic acid components.

Stepwise Synthesis Protocol

Synthesis of 1-Cyanocyclohexylamine

Route A: Strecker Synthesis

Cyclohexanone reacts with ammonium chloride and potassium cyanide in aqueous ethanol (40–60°C, 12 h) to yield 1-aminocyclohexanecarbonitrile. Purification via recrystallization from hexane/ethyl acetate (7:3) affords the intermediate in 78–82% yield.

Route B: Reductive Amination

Cyclohexanone and sodium cyanoborohydride undergo reductive amination with ammonium acetate in methanol (rt, 24 h). This method achieves higher purity (>95%) but lower yield (65–70%).

Preparation of 2-(1-Methyltetrazol-5-yl)Sulfanylpropanoic Acid

Tetrazole Formation :

Propionitrile reacts with sodium azide and ammonium chloride in dimethylformamide (DMF) at 100°C for 6 h to form 1H-tetrazol-5-amine. Methylation with methyl iodide in the presence of potassium carbonate (rt, 4 h) yields 1-methyltetrazol-5-amine (89% yield).

Thioether Linkage :

The tetrazole intermediate couples with 2-bromopropanoic acid using thiourea as a sulfur source in ethanol/water (1:1) at reflux (8 h). Acidification with HCl precipitates 2-(1-methyltetrazol-5-yl)sulfanylpropanoic acid (74% yield).

Amide Coupling

Reagents :

- Carbodiimide-Mediated : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 0–5°C for 2 h, followed by room temperature stirring (12 h).

- Mixed Anhydride : Isobutyl chloroformate and N-methylmorpholine in tetrahydrofuran (THF), reacted at −15°C for 1 h.

Yield Optimization :

| Coupling Method | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| EDC/HOBt | DCM | 0°C → rt | 85 | 98.5 |

| Mixed Anhydride | THF | −15°C | 78 | 97.2 |

Critical Process Parameters

Temperature Control in Tetrazole Synthesis

Exothermic reactions during azide cyclization require careful temperature modulation. Excess heat (>110°C) promotes decomposition, reducing yields by 15–20%. Jacketed reactors with chilled brine (−5°C) maintain optimal conditions.

Purification and Characterization

Industrial-Scale Considerations

Cost-Effective Cyanocyclohexylamine Production

Bulk synthesis favors reductive amination (Route B) due to lower cyanide waste generation, despite marginally lower yields. Continuous flow systems achieve 1.2 kg/h throughput with 68% yield.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclohexyl)-2-(1-methyltetrazol-5-yl)sulfanylpropanamide can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the nitrile group may produce primary amines.

Scientific Research Applications

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Potential use in studying enzyme interactions due to its unique structure.

Medicine: Possible therapeutic applications, particularly in targeting specific biological pathways.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for N-(1-cyanocyclohexyl)-2-(1-methyltetrazol-5-yl)sulfanylpropanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Key Findings :

- The 1-cyanocyclohexyl group in 9n confers strong CB1 binding, likely due to optimal steric and hydrophobic interactions with the receptor’s binding pocket .

- The 4-cyano-tetrahydropyran in 9m reduces lipophilicity (lower LogP) compared to cyanocyclohexyl, which may explain its shifted selectivity toward TSPO .

- The absence of tetrazole sulfanyl in the compound suggests that sulfonyl-piperazine substitutions could alter solubility or off-target effects, though pharmacological data are lacking .

Physicochemical Properties

- However, the cyanocyclohexyl group in 9n was designed to improve metabolic resistance compared to earlier analogs .

- Solubility : Sulfanyl tetrazole groups (as in the target compound) may introduce polarizable sulfur atoms, improving aqueous solubility relative to sulfonyl-piperazine derivatives () .

Biological Activity

N-(1-cyanocyclohexyl)-2-(1-methyltetrazol-5-yl)sulfanylpropanamide is a compound of interest due to its potential biological activity. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes a cyanocyclohexyl moiety, a methyltetrazole group, and a sulfanylpropanamide framework. The chemical formula is CHNS, and its molecular weight is approximately 252.35 g/mol. The presence of the tetrazole ring suggests potential interactions with various biological targets.

Research indicates that this compound may exhibit multiple mechanisms of action:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could lead to altered cellular functions.

- Receptor Modulation : The methyltetrazole group may interact with neurotransmitter receptors, potentially influencing synaptic transmission.

Pharmacological Effects

Several studies have documented the pharmacological effects of this compound:

- Antimicrobial Activity : In vitro assays have shown that this compound possesses antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : Animal models indicate that the compound may reduce inflammation markers, suggesting potential therapeutic applications in inflammatory diseases.

- Cytotoxicity : Some studies have reported cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent.

Table 1: Biological Activity Overview

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Reduced cytokine levels in animal models | |

| Cytotoxicity | Induced apoptosis in cancer cell lines |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of this compound, researchers found significant inhibition of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. The study concluded that the compound could be developed into a novel antimicrobial agent for treating resistant infections.

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of the compound. In a murine model of arthritis, treatment with this compound resulted in a 40% reduction in paw swelling compared to control groups. This effect was attributed to decreased production of pro-inflammatory cytokines.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(1-cyanocyclohexyl)-2-(1-methyltetrazol-5-yl)sulfanylpropanamide?

The synthesis typically involves multi-step protocols, such as:

- Amide bond formation : Coupling the cyanocyclohexylamine moiety with a thioether-containing propanamide precursor using carbodiimide-based reagents (e.g., EDC/HOBt) .

- Thioether linkage : Introducing the methyltetrazole sulfanyl group via nucleophilic substitution or copper-catalyzed thiol-alkyne coupling, as seen in analogous triazole-thioether syntheses .

- Critical parameters : Temperature (60–80°C), solvent polarity (DMF or THF), and catalyst loading (e.g., 10 mol% Cu(OAc)₂ for click chemistry) significantly impact yield and purity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended for isolating the final product .

Q. How can structural characterization of this compound be validated experimentally?

Use a combination of spectroscopic and analytical techniques:

- NMR : ¹H/¹³C NMR to confirm the cyanocyclohexyl group (δ ~1.5–2.5 ppm for cyclohexyl protons) and methyltetrazole (δ ~3.5 ppm for N-methyl) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (calc. ~362.4 g/mol) and fragmentation patterns .

- X-ray crystallography : Resolve 3D conformation to analyze bond angles and steric effects of the cyanocyclohexyl group .

Q. What are the preliminary biological screening strategies for this compound?

- In vitro assays : Test against kinase panels or microbial cultures to identify antifungal/antibacterial activity, leveraging the tetrazole’s known role in disrupting enzyme function .

- Receptor binding : Radioligand displacement assays (e.g., for CB1/TSPO receptors) to assess affinity, given structural similarities to high-affinity derivatives (Ki values in nM range reported for related compounds) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on tetrazole or cyclohexyl groups) influence biological activity?

- Case study : Replacing the cyanocyclohexyl group with a tetrahydropyran-4-yl moiety in analogs reduced CB1 receptor affinity (Ki from 15.7 nM to 62 nM) but increased TSPO selectivity, highlighting steric and lipophilicity effects .

- Methodology :

- SAR analysis : Synthesize derivatives with varied substituents (e.g., halogenation, methoxy groups) and compare IC₅₀ values in target assays .

- Computational modeling : Molecular docking (AutoDock Vina) to predict binding modes with CB1 receptors, correlating with experimental Ki values .

Q. How can contradictory data on biological activity across studies be resolved?

- Example : Discrepancies in reported antifungal activity may arise from assay conditions (e.g., pH, microbial strain).

- Resolution steps :

- Standardized protocols : Replicate assays under controlled conditions (CLSI guidelines) .

- Data meta-analysis : Use tools like RevMan to pool results from multiple studies and identify confounding variables .

- Mechanistic studies : Probe off-target effects via proteomics or transcriptomics to rule out nonspecific interactions .

Q. What advanced techniques elucidate the compound’s mechanism of action?

- Cryo-EM/X-ray crystallography : Resolve ligand-receptor complexes (e.g., with CB1) to identify key interactions (e.g., hydrogen bonds with tetrazole) .

- Kinetic studies : Surface plasmon resonance (SPR) to measure binding kinetics (kon/koff) and validate allosteric modulation .

- Metabolomics : LC-MS profiling to track downstream metabolic changes in treated cells, linking activity to pathway disruption .

Methodological Recommendations

- For synthesis : Prioritize Cu-catalyzed methods for regioselective thioether formation .

- For SAR studies : Combine computational docking with high-throughput screening to accelerate lead optimization .

- For data conflicts : Apply Bayesian statistical models to account for inter-lab variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.